molecular formula C20H32O4 B13719479 6-trans Leukotriene B4

6-trans Leukotriene B4

Cat. No.: B13719479
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-RTBURBONSA-N
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Description

6-trans Leukotriene B4 is a biologically active lipid mediator derived from arachidonic acid. It is a member of the leukotriene family, which plays a crucial role in inflammatory responses. This compound is known for its ability to act as a chemoattractant for neutrophils and macrophages, guiding these immune cells to sites of tissue damage or infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-trans Leukotriene B4 can be synthesized through the non-enzymatic hydrolysis of leukotriene A4. This process involves the use of specific reagents and conditions to achieve the desired product. The synthesis typically requires the presence of myeloperoxidase and hypochlorous acid, which facilitate the oxidative decomposition of cysteinyl-leukotrienes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

6-trans Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isomers of this compound, such as 12-epi-6-trans Leukotriene B4. These isomers have distinct biological activities and properties .

Scientific Research Applications

6-trans Leukotriene B4 has numerous scientific research applications across various fields:

Mechanism of Action

6-trans Leukotriene B4 exerts its effects by binding to specific receptors on the surface of immune cells, such as leukotriene B4 receptor 1 (BLT1) and leukotriene B4 receptor 2 (BLT2). This binding activates signaling pathways that lead to the recruitment and activation of neutrophils and macrophages. The compound’s ability to act as a chemoattractant is crucial for its role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration and its role in the non-enzymatic hydrolysis pathway. Its distinct chemical properties and biological activities make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,12R)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m1/s1

InChI Key

VNYSSYRCGWBHLG-RTBURBONSA-N

Isomeric SMILES

CCCCCC=CC[C@H](C=CC=CC=C[C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

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